2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 113282-74-9
VCID: VC0186165
InChI: InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6-
SMILES: CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O
Molecular Formula: C11H10O4
Molecular Weight: 206.19

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid

CAS No.: 113282-74-9

Cat. No.: VC0186165

Molecular Formula: C11H10O4

Molecular Weight: 206.19

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid - 113282-74-9

Specification

CAS No. 113282-74-9
Molecular Formula C11H10O4
Molecular Weight 206.19
IUPAC Name (Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid
Standard InChI InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6-
SMILES CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O

Introduction

Structural Properties and Identification

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol. Its structure features a butenoic acid backbone with a hydroxyl group at the 2-position, a keto group at the 4-position, and a p-tolyl (4-methylphenyl) substituent also at the 4-position. The compound exists primarily in the Z-configuration, where the hydroxyl and carbonyl groups are positioned on the same side of the double bond.

Chemical Identifiers

The compound can be identified through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid

IdentifierInformation
CAS Number113282-74-9
IUPAC Name(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Standard InChIInChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6-
SMILESCC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O
PubChem Compound5339384

Structural Configurations

The compound exhibits tautomerism in solution, with the enol form predominating in most solvents. The Z-configuration is thermodynamically favored due to the intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen . This structural characteristic contributes significantly to the compound's stability and reactivity.

Physical and Chemical Properties

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid possesses distinctive physical and chemical properties that make it valuable for various applications in synthetic chemistry and potential pharmaceutical development.

Physical Appearance and Basic Properties

The compound typically appears as a white to pale yellow crystalline powder with a characteristic odor . Its physical properties are summarized in Table 2.

Table 2: Physical Properties of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid

PropertyValue
Physical StateCrystalline powder
ColorWhite to pale yellow
Melting Point98-99°C (when crystallized from ethanol)
SolubilitySoluble in polar organic solvents (ethanol, methanol, DMSO); poorly soluble in water
StabilityRelatively stable at room temperature; sensitive to oxidation

Spectroscopic Properties

The spectroscopic data provides crucial information for structure elucidation and purity assessment of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid. These data are essential for researchers working with this compound.

Infrared Spectroscopy (IR)

The IR spectrum of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid reveals characteristic absorption bands that correspond to its functional groups, as shown in Table 3.

Table 3: IR Spectroscopic Data of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid

Functional GroupWavenumber (cm⁻¹)Assignment
O-H (carboxylic)3501 (broad)Carboxylic acid O-H stretching
C=O (carboxylic)1683Carboxylic acid C=O stretching
C=O (ketone)1628Ketone C=O stretching
C-O1257C-O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are particularly valuable for confirming the structure and stereochemistry of the compound. The spectral data obtained in DMSO-d₆ solvent are presented below.

¹H NMR (200 MHz, DMSO-d₆) δ (ppm):

  • 2.36 (s, 3H) - methyl group attached to the aromatic ring

  • 4.53 (s, br, CH₂ from diketo form) - observed only in the diketo tautomeric form

  • 7.06 (s, 1H) - olefinic proton

  • 7.11-7.15 (m, 2H) - aromatic protons

  • 7.60 (d, J = 8.40 Hz, 1H) - aromatic proton

The NMR data confirms the Z-configuration of the double bond and provides evidence of tautomerism in solution.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, with varying levels of efficiency and yield.

Common Synthesis Routes

The most common synthetic approach involves the condensation of a p-tolyl methyl ketone with diethyl oxalate in the presence of a strong base, followed by hydrolysis of the resulting ester. This method typically proceeds through the following steps:

  • Deprotonation of p-tolyl methyl ketone using a base such as sodium ethoxide or potassium tert-butoxide

  • Nucleophilic addition to diethyl oxalate

  • Formation of the β-keto ester intermediate

  • Hydrolysis of the ester group to yield the carboxylic acid

Reaction Conditions and Optimization

The synthesis requires careful control of reaction conditions to achieve high yields and purity. Table 4 summarizes the key reaction parameters and their influence on the outcome.

Table 4: Reaction Conditions for the Synthesis of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid

ParameterOptimal ConditionEffect on Reaction
BaseSodium ethoxide (1.1-1.2 equiv)Facilitates deprotonation without side reactions
SolventAnhydrous ethanolProvides homogeneity and facilitates nucleophilic addition
Temperature0-5°C (addition), then room temperatureControls reaction rate and minimizes side products
Reaction Time4-6 hours for condensation, 1-2 hours for hydrolysisEnsures complete reaction without degradation
PurificationRecrystallization from ethanolYields high-purity product

Purification and Characterization

The crude product is typically purified by recrystallization from ethanol, yielding white to pale yellow crystals with a melting point of 98-99°C. The purity can be assessed using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic techniques such as NMR and IR spectroscopy .

Biological Activities and Applications

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid and its derivatives have shown promising biological activities and potential applications in various fields.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activities. For example, it has been used in the synthesis of luminescent molecular crystals based on substituted thiophenes, as reported in recent literature .

The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, which incorporates the target compound as a structural component, has led to the development of highly stable photoluminescent materials . These materials have shown remarkable stability, with maintained photoluminescence properties over a decade of exploitation under ambient conditions.

Analytical Applications

The compound's distinctive structural features make it useful as a model system for studying:

  • Tautomerism in solution

  • Intramolecular hydrogen bonding

  • Stereochemical effects on reactivity and stability

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid and its derivatives is crucial for the rational design of compounds with enhanced properties and activities.

Key Structural Features

Several structural elements contribute to the compound's reactivity and potential biological activities:

  • The enol hydroxyl group, which can participate in hydrogen bonding interactions with biological targets

  • The α,β-unsaturated carbonyl system, which can act as a Michael acceptor in reactions with nucleophilic groups in proteins

  • The p-tolyl group, which provides hydrophobic interactions with binding pockets in potential target proteins

Structural Analogues and Their Properties

Structural modifications of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid can significantly alter its physical properties and biological activities. Table 5 compares the properties of the target compound with some of its close structural analogues.

Table 5: Comparison of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Notable Features
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acidC11H10O4206.1998-99Parent compound
(Z)-2-hydroxy-4-oxo-4-(m-tolyl)but-2-enoic acidC11H10O4206.1998-99Positional isomer with methyl at meta position
(Z)-2-hydroxy-4-oxo-4-(2,4,5-trimethylphenyl)but-2-enoic acidC13H14O4234.25139-141Additional methyl groups on the aromatic ring
(Z)-2-hydroxy-4-oxo-4-(4-phenylphenyl)but-2-enoic acidC16H12O4268.26Not reportedBiphenyl substituent replacing p-tolyl group

The data reveals that structural modifications, particularly those involving the aromatic substituent, can significantly affect the physical properties such as melting point, while maintaining the core reactivity conferred by the 2-hydroxy-4-oxo-but-2-enoic acid framework.

Analytical Methods for Characterization

Accurate characterization of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid is essential for quality control in research and potential applications. Various analytical techniques are employed for this purpose.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used for purity assessment and quantification of the compound. Typical HPLC conditions include:

  • Column: C18 reversed-phase (typically 150 × 4.6 mm, 5 μm)

  • Mobile phase: Acetonitrile/water with 0.1% formic acid (gradient elution)

  • Detection: UV at 254 nm and 280 nm

  • Retention time: Depends on specific conditions but typically 5-7 minutes under standard conditions

Mass Spectrometry

Mass spectrometry provides valuable information for structural confirmation. The characteristic mass spectral data for 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid include:

  • Molecular ion peak [M-H]⁻: m/z 205.0501 (calculated: 205.0508)

  • Major fragment ions: Corresponding to the loss of water, carbon dioxide, and cleavage of the C-C bond between the carbonyl groups

X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information, confirming the Z-configuration of the double bond and revealing the three-dimensional arrangement of atoms in the crystal lattice. This technique is particularly valuable for understanding the intramolecular hydrogen bonding patterns that stabilize the preferred conformation.

Future Research Directions

The study of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid continues to evolve, with several promising areas for future investigation.

Medicinal Chemistry Applications

Further research is needed to fully explore the potential of this compound and its derivatives in medicinal chemistry. Specific areas of interest include:

  • Development of more potent enzyme inhibitors based on the aryldiketo acid scaffold

  • Investigation of structure-activity relationships to enhance selectivity for specific biological targets

  • Exploration of prodrug approaches to improve pharmacokinetic properties

Materials Science Applications

The successful incorporation of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid into photoluminescent molecular crystals suggests potential applications in materials science:

  • Development of novel luminescent materials with tailored properties

  • Exploration of potential applications in organic electronics

  • Investigation of structure-property relationships to design materials with enhanced stability and performance

Synthetic Methodology Development

There is ongoing interest in developing more efficient and environmentally friendly methods for the synthesis of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid and related compounds:

  • Exploration of catalytic approaches to improve atom economy

  • Development of one-pot, multi-component reactions to streamline the synthetic process

  • Investigation of green chemistry approaches to minimize waste and reduce environmental impact

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